4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Descripción general

Descripción

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.309. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Torsemide, is a synthetic organic compound belonging to the class of thiadiazines. Its molecular formula is and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

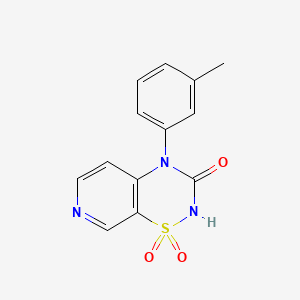

Chemical Structure and Properties

The compound features a pyridine ring fused with a thiadiazine moiety and includes a tolyl group at the 4-position. The presence of a sulfonyl group (dioxide) enhances its solubility and reactivity, making it suitable for various applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.31 g/mol |

| CAS Number | 72810-61-8 |

Pharmacological Activity

Torsemide is primarily recognized as a loop diuretic . It acts on the loop of Henle in the kidneys to promote increased urine output by inhibiting sodium and chloride reabsorption. This mechanism is beneficial for treating conditions such as:

- Edema : Fluid retention due to heart failure or renal issues.

- Hypertension : High blood pressure management.

The diuretic effect of Torsemide is mediated through the inhibition of the Na-K-2Cl cotransporter in the renal tubules. This leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure.

Biological Studies and Findings

Research has highlighted additional biological activities beyond its diuretic effects:

- Antihypertensive Effects : Studies have shown that Torsemide effectively lowers blood pressure in hypertensive patients, often compared favorably against other diuretics like furosemide.

- Cardioprotective Effects : Some studies suggest that Torsemide may have beneficial effects on cardiac function in heart failure patients by reducing preload and afterload.

- Potential Anti-cancer Activity : Preliminary research indicates that derivatives of thiadiazines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to Torsemide have been evaluated for their ability to inhibit tumor growth.

Case Study 1: Edema Treatment

A clinical trial involving patients with congestive heart failure demonstrated that Torsemide significantly reduced edema compared to placebo groups. Patients receiving Torsemide exhibited improved quality of life metrics due to decreased fluid overload.

Case Study 2: Hypertension Management

In a randomized controlled trial comparing Torsemide with other antihypertensive agents, results indicated that Torsemide provided comparable blood pressure control with fewer side effects related to electrolyte imbalance.

Comparative Analysis with Related Compounds

Torsemide's unique structure contributes to its distinct pharmacological profile when compared with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Dimethylamino-1-methyl-1H-quino[4,3-e]-1,2,4-thiadiazine | Contains dimethylamino substituent | More potent against specific cancer cell lines |

| 3-Amino-4H-benzo[e][1,2,4]thiadiazine | Amino group at the 3-position | Exhibits different biological activity profiles |

| Benzothiadiazine derivatives | Various substituents on benzene ring | Diverse pharmacological activities including antihypertensive effects |

Aplicaciones Científicas De Investigación

Physical Properties

The compound features a pyrido-thiadiazine core structure which contributes to its biological activity. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.

Medicinal Chemistry

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide has been primarily studied for its potential therapeutic properties. It is associated with the following applications:

- Antihypertensive Agents : This compound is structurally related to Torasemide, a loop diuretic used to treat hypertension and edema. Research indicates that derivatives of this compound may exhibit similar pharmacological effects, making it a candidate for further development in antihypertensive therapies .

- Antifungal Activity : Preliminary studies suggest that compounds within this class may possess antifungal properties. For instance, related thiadiazine derivatives have shown activity against various fungal strains .

Pharmaceutical Impurity Analysis

The compound is recognized as an impurity in the synthesis of Torasemide. Understanding the behavior and effects of such impurities is crucial in pharmaceutical formulations:

- Quality Control : The presence of this compound as an impurity needs to be monitored during the manufacturing process of Torasemide to ensure product safety and efficacy .

Synthesis and Characterization Studies

Research into the synthesis of this compound has provided insights into its chemical properties and potential modifications that could enhance its biological activity:

- Synthetic Pathways : Various synthetic methodologies have been explored to produce this compound efficiently. These studies often focus on optimizing yield and purity while maintaining the desired pharmacological properties .

Case Study 1: Antihypertensive Activity

A study conducted on analogs of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one demonstrated promising results in lowering blood pressure in hypertensive models. The mechanism was attributed to enhanced diuretic action compared to standard treatments.

Case Study 2: Antifungal Efficacy

Another investigation into the antifungal properties of related thiadiazine compounds revealed significant inhibition against Candida species. The study highlighted the potential for developing new antifungal agents based on structural modifications of the parent compound.

Propiedades

IUPAC Name |

4-(3-methylphenyl)-1,1-dioxopyrido[4,3-e][1,2,4]thiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-9-3-2-4-10(7-9)16-11-5-6-14-8-12(11)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCVPDNHQUBJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C=NC=C3)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223134 | |

| Record name | 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72810-61-8 | |

| Record name | 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072810618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-METHYLPHENYL)-2H-PYRIDO(4,3-E)-1,2,4-THIADIAZIN-3(4H)-ONE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V55A7A7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.